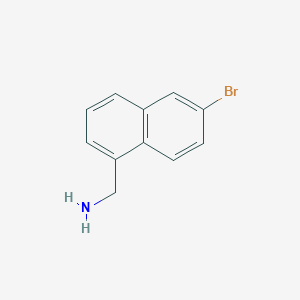
1-(Aminomethyl)-6-bromonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-6-bromonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromine atom at the sixth position and an aminomethyl group at the first position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-6-bromonaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-(aminomethyl)naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)-6-bromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aminomethyl group to a primary amine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted naphthalene derivatives.
- Oxidation reactions produce imines or nitriles.
- Reduction reactions result in primary amines or dehalogenated products.
Applications De Recherche Scientifique
1-(Aminomethyl)-6-bromonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-6-bromonaphthalene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)naphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromonaphthalene: Lacks the aminomethyl group, limiting its applications in organic synthesis and medicinal chemistry.
1-(Aminomethyl)-2-bromonaphthalene: Similar structure but with bromine at a different position, leading to different reactivity and applications.
Uniqueness: 1-(Aminomethyl)-6-bromonaphthalene is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and versatility in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H10BrN |
|---|---|
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
(6-bromonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2 |
Clé InChI |
YYYHMSASSIHGSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Br)C(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)
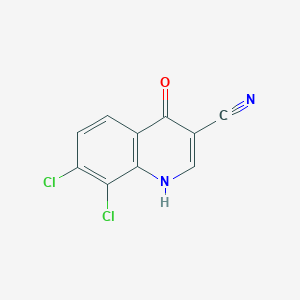

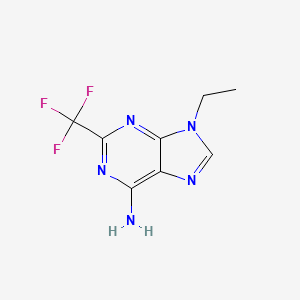
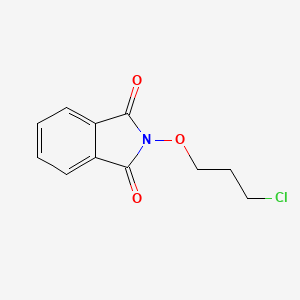
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
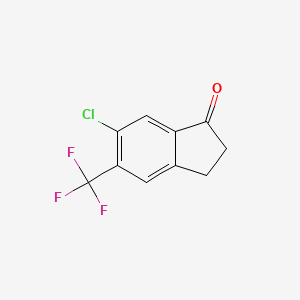
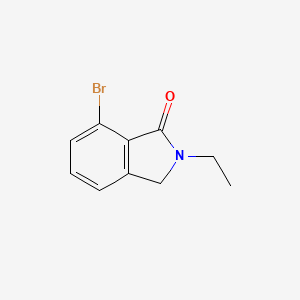
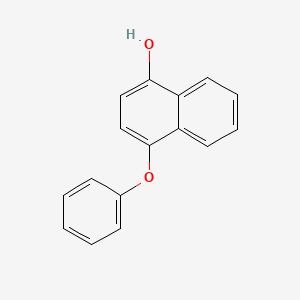

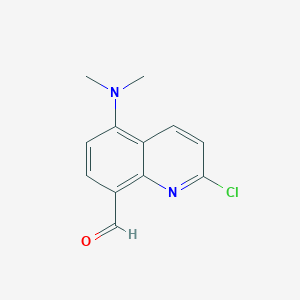
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

